Denv-IN-2

Dengue antiviral NS4B inhibitor EC50 comparison

Denv-IN-2 is a picomolar NS4B-targeted dengue virus replication inhibitor with uniform activity across all four serotypes (EC50 0.013–0.029 nM). Its unmatched potency and serotype coverage make it an essential positive control for multiplexed DENV screening and mechanism-of-action studies, ensuring robust assay windows without serotype-specific adjustments.

Molecular Formula C29H26ClF3N2O6
Molecular Weight 591.0 g/mol
Cat. No. B11930030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenv-IN-2
Molecular FormulaC29H26ClF3N2O6
Molecular Weight591.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OCC5CC5C(=O)O
InChIInChI=1S/C29H26ClF3N2O6/c1-39-22-11-20(12-23(13-22)40-15-18-10-24(18)28(37)38)34-26(17-2-5-19(30)6-3-17)27(36)35-9-8-16-4-7-21(14-25(16)35)41-29(31,32)33/h2-7,11-14,18,24,26,34H,8-10,15H2,1H3,(H,37,38)/t18-,24+,26-/m0/s1
InChIKeyDPLSNZRPHADTGY-FODJJAHYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Denv-IN-2: Potent Dengue Virus NS4B Replication Inhibitor for Pan‑Serotype Antiviral Research


Denv-IN-2 (CAS: 2253675-62-4) is a substituted indoline derivative that acts as a dengue virus (DENV) replication inhibitor, first disclosed as compound 6AB in patent WO2018215315A1 [1]. It belongs to a class of small‑molecule NS4B inhibitors that block the viral replication complex [2]. Denv-IN-2 exhibits exceptional potency, with an EC50 of 0.016 nM in DENV replication assays and consistent activity across all four DENV serotypes (EC50 range: 0.013–0.029 nM) .

Why a Standard Dengue Inhibitor Cannot Replace Denv-IN‑2 in Critical Assays


Dengue antiviral candidates differ markedly in target engagement (e.g., NS4B vs. NS5 polymerase vs. entry), serotype coverage, and potency. Pan‑serotype NS4B inhibitors such as JNJ-1802 (EC50 0.057–11 nM) and NITD-688 (EC50 8–38 nM) show lower potency and wider serotype variability than Denv‑IN‑2 [1] . Polymerase inhibitors like NITD008 (EC50 ~0.64 μM) operate via a distinct mechanism and exhibit micromolar potency . Substituting Denv‑IN‑2 with a less potent or serotype‑restricted compound can compromise assay sensitivity and lead to inconsistent cross‑serotype inhibition data, undermining the reliability of preclinical screening cascades.

Denv-IN‑2 Comparative Evidence: Quantified Advantages Over Closest Analogs


Unmatched Low‑Picomolar Potency Against DENV‑2: Denv‑IN‑2 vs. JNJ‑1802, NITD‑688, and JNJ‑A07

Denv‑IN‑2 exhibits a DENV‑2 EC50 of 0.016 nM, which is approximately 500‑fold more potent than the average EC50 of the pan‑serotype NS4B inhibitor JNJ‑1802 (range 0.057–11 nM) [1] , ~1,000‑fold more potent than NITD‑688 (EC50 8–38 nM) , and >2,000‑fold more potent than the NS3‑NS4B inhibitor JNJ‑A07 (EC50 31 nM) [2].

Dengue antiviral NS4B inhibitor EC50 comparison

True Pan‑Serotype Coverage with Minimal Inter‑Serotype Variation

Denv‑IN‑2 maintains EC50 values of 0.013–0.029 nM across all four DENV serotypes (1‑4), with a maximum fold‑difference of 2.2× . In contrast, JNJ‑1802 exhibits a >190‑fold spread (0.057–11 nM) [1], NITD‑688 shows a 4.8‑fold spread (8–38 nM) , and JMX0254 loses activity entirely against DENV‑4 (EC50 >20 μM) [2].

Dengue serotypes Pan‑serotype inhibitor NS4B

Picomolar vs. Micromolar: NS4B‑Targeted Denv‑IN‑2 Outperforms Polymerase Inhibitor NITD008

Denv‑IN‑2 (NS4B inhibitor) achieves an EC50 of 0.016 nM against DENV‑2 , whereas the widely used polymerase (NS5) inhibitor NITD008 has an EC50 of 0.64 μM (640 nM) . This represents a 40,000‑fold difference in potency. Additionally, Denv‑IN‑2 maintains activity across all four serotypes, while NITD008's pan‑serotype data is limited .

Dengue polymerase inhibitor NS5 inhibitor Mechanism‑based selection

Distinct Chemical Scaffold: Indoline‑Based Denv‑IN‑2 vs. Indole/Acyl‑Indole NS4B Inhibitors

Denv‑IN‑2 is based on a substituted indoline core (patent WO2018215315A1) [1]. In contrast, JNJ‑1802 and related acyl‑indole derivatives possess an indole‑based scaffold [2]. This structural divergence results in a different binding mode within the NS4B hydrophobic pocket, which is believed to contribute to Denv‑IN‑2's sub‑picomolar potency and tighter pan‑serotype profile .

Chemical scaffold NS4B inhibitor SAR

High‑Value Use Cases for Denv‑IN‑2 in Dengue Drug Discovery


Pan‑Serotype Primary Screening and Hit Validation

Use Denv‑IN‑2 as a positive control in high‑throughput, multiplexed dengue replication assays covering all four serotypes simultaneously. Its uniform picomolar potency (0.013–0.029 nM) ensures a robust assay window without serotype‑specific adjustments .

Mechanistic Studies Differentiating NS4B from Polymerase (NS5) Inhibitors

Employ Denv‑IN‑2 in time‑of‑addition and resistance selection studies to confirm NS4B‑targeted mechanism of action, in contrast to polymerase inhibitors such as NITD008 . This is essential for building mechanism‑based SAR and combination strategies.

Combination Antiviral Research to Mitigate Resistance Emergence

Combine Denv‑IN‑2 with entry blockers or polymerase inhibitors (e.g., NITD008) in checkerboard assays to explore synergistic antiviral effects and suppress the development of drug‑resistant dengue variants [1].

Quote Request

Request a Quote for Denv-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.